molecular formula C20H21ClN4OS B274793 4-[2-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine

4-[2-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine

Cat. No. B274793
M. Wt: 400.9 g/mol
InChI Key: FDBIMFHJDUYBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the triazole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

4-[2-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development. Additionally, it has been studied for its potential use as a fluorescent probe for imaging studies.

Mechanism of Action

The mechanism of action of 4-[2-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine is not fully understood, but it is believed to act through the inhibition of key enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the specific application and concentration used. In general, it has been shown to have cytotoxic effects on cancer cells, as well as antimicrobial and antifungal effects. It may also have effects on cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine in lab experiments is its diverse range of potential applications. It has been shown to have activity against a variety of different cell types and microorganisms, making it a versatile tool for researchers. However, its potency and specificity can vary depending on the specific application, and careful optimization of the experimental conditions may be necessary to achieve consistent results.

Future Directions

There are many potential future directions for research on 4-[2-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine. Some possible areas of study include:
- Further investigation of its mechanism of action and potential targets
- Development of more potent and specific derivatives for drug development
- Exploration of its potential use as a fluorescent probe for imaging studies
- Investigation of its potential applications in other scientific research fields, such as materials science or environmental science.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its diverse biological activities and potential for drug development make it an important area of study for researchers in many different fields.

Synthesis Methods

The synthesis of 4-[2-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine involves the reaction of morpholine with 4-chlorobenzylidene-4-phenyl-1,2,4-triazol-3-thiol in the presence of a catalyst. The resulting compound is then purified through a series of chromatography and recrystallization steps. The purity and yield of the final product can be optimized through careful control of the reaction conditions.

properties

Molecular Formula

C20H21ClN4OS

Molecular Weight

400.9 g/mol

IUPAC Name

4-[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine

InChI

InChI=1S/C20H21ClN4OS/c21-17-8-6-16(7-9-17)19-22-23-20(25(19)18-4-2-1-3-5-18)27-15-12-24-10-13-26-14-11-24/h1-9H,10-15H2

InChI Key

FDBIMFHJDUYBAW-UHFFFAOYSA-N

SMILES

C1COCCN1CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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